Indigodisulfonate dipotassium salt

Spectrophotometry Analytical Chemistry Dye Chemistry

Researchers using the disodium analogue (Indigo Carmine) face solubility-limited workflows-its ~21.4 mM ceiling restricts high-range ozone calibration and concentrated redox titrant preparation. Indigodisulfonate dipotassium salt (CAS 13725-33-2) solves this with ≥2.3-fold higher aqueous solubility (≥50 mM), enabling co-solvent-free 50 mM standards for Standard Methods 4500-O₃ B. • ≥50 mM solubility eliminates co-solvent dilution errors in ozone quantification • Defined E° = -0.247 V vs. SHE - preferred one-electron oxidant for selective P-cluster oxidation in nitrogenase research without FeMo-cofactor interference • ≥90% purity by titration assay provides a verifiable basis for method validation and certified reference material preparation Consistent batch quality and ambient-temperature shipping ensure uninterrupted analytical workflows.

Molecular Formula C16H8K2N2O8S2
Molecular Weight 498.6 g/mol
CAS No. 13725-33-2
Cat. No. B084477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndigodisulfonate dipotassium salt
CAS13725-33-2
Molecular FormulaC16H8K2N2O8S2
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C(=C3C(=O)C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])N2.[K+].[K+]
InChIInChI=1S/C16H10N2O8S2.2K/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;;/h1-6,17,19H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2
InChIKeyPLXHLMUZUKUFAR-QDBORUFSSA-L
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indigodisulfonate Dipotassium Salt: Chemical Identity & Properties


Indigodisulfonate dipotassium salt (CAS 13725-33-2) is the dipotassium salt of 5,5′-indigodisulfonic acid, a water-soluble synthetic derivative of indigo belonging to the indigoid dye class . With molecular formula C₁₆H₈K₂N₂O₈S₂ and a molecular weight of 498.57 g·mol⁻¹, it appears as a dark red to dark purple to dark blue crystalline powder or crystals . The compound is formally analogous to Indigo Carmine (disodium 5,5′-indigodisulfonate, CAS 860-22-0), differing solely by the potassium versus sodium counterion, which alters key physicochemical properties including solubility, molar absorptivity per unit mass, and thermal stability, directly impacting its suitability for specific analytical and industrial applications .

Analytical dye selection: Differentiated by counterion-specific mass, solubility, and stability.
Procurement context: Dipotassium salt for high-solubility redox or spectrophotometric workflows.
Method compatibility: Requires chromophore-equivalent recalibration from disodium analogue.

Indigodisulfonate Dipotassium Salt vs. Indigo Carmine: Substitution Limits


Although indigodisulfonate dipotassium salt and its disodium analogue (Indigo Carmine) share the same 5,5′-indigodisulfonate chromophore, their different counterions produce non-interchangeable performance profiles in several domains. The potassium salt exhibits a higher molecular weight (498.57 vs. 466.35 g·mol⁻¹), meaning equal mass concentrations deliver approximately 6.5% fewer chromophore equivalents—a critical consideration for quantitative spectrophotometric and redox-based analytical methods [1]. Counterion-specific differences in aqueous solubility, hygroscopicity, and thermal decomposition behavior preclude simple one-to-one substitution without method revalidation [2]. The following quantitative evidence guide details the measurable differentiation that directly informs scientific selection and procurement decisions.

Property
Indigodisulfonate Dipotassium Salt
Indigo Carmine (Disodium Salt)
Chromophore per mass
~2.01 µmol/mg
~2.14 µmol/mg
~6.5% higher; direct mass substitution introduces systematic error
Aqueous solubility
≥50 mM (reported)
~21 mM (reported)
Concentrated stock preparation may require co-solvents for sodium salt
Storage condition
Room temperature, protect from light
Typically 2–8 °C, inert atmosphere
Cold-chain requirement may limit field or lab-bench utility

Indigodisulfonate Dipotassium Salt: Quantitative Differentiation Evidence


Chromophore Equivalents per Mass: K vs. Na Salt

When preparing equimolar solutions for quantitative spectrophotometric or redox-titrimetric analyses, the dipotassium salt (MW 498.57 g·mol⁻¹) requires approximately 6.9% more mass than the disodium salt (MW 466.35 g·mol⁻¹) to deliver the same number of 5,5′-indigodisulfonate chromophore units. This difference arises solely from the higher atomic mass of potassium (39.10 g·mol⁻¹) vs. sodium (22.99 g·mol⁻¹) and is essential for accurate molar concentration calculations [1].

Chromophore Equivalents per Mass
Head-to-head
K-salt: 2.006 µmol/mg vs. Na-salt: 2.144 µmol/mg
Mass-based preparation requires ~6.9% adjustment for chromophore parity.
Quantitative methods must revalidate when switching counterion.
Spectrophotometry Analytical Chemistry Dye Chemistry

Redox Potential: Disulfonate vs. Higher Sulfonates

The standard one-electron reduction potential (E°') of the indigodisulfonate (IDS/IDS•⁻) couple at pH 7 is −0.247 V vs. the standard hydrogen electrode (SHE), as determined by pulse radiolysis [1]. This potential is significantly more positive (less reducing) than the corresponding values for indigo trisulfonate and tetrasulfonate, which exhibit increasingly negative potentials with additional sulfonate substitution due to electron-withdrawing effects [2]. The disulfonate anion thus serves as a selective oxidant for specific biological redox centers, including the P-cluster of nitrogenase MoFe protein, where it achieves targeted one-electron oxidation without perturbing the FeMo-cofactor [3].

Redox Potential
Cross-study comparable
E°' = −0.247 V vs. SHE (pH 7)
Supports selective one-electron oxidation of nitrogenase P-cluster.
Tri- and tetrasulfonate analogues are more reducing; may shift selectivity.
Redox Chemistry Electrochemistry Indicator Dyes

Aqueous Solubility Comparison

The dipotassium salt is freely soluble in water, with reported solubility of at least 50 mM (approximately 25 mg·mL⁻¹) in deionized water at 25 °C [1]. In contrast, the disodium salt (Indigo Carmine) exhibits a solubility of approximately 10 mg·mL⁻¹ (1 g per 100 mL) at 25 °C [2]. This approximately 2.5-fold higher molar solubility for the potassium salt is consistent with the general trend that potassium sulfonate salts display greater aqueous solubility than their sodium counterparts due to weaker ion pairing in solution .

Aqueous Solubility
Cross-study comparable
≥50 mM vs. ~21 mM (K-salt vs. Na-salt)
Reported ≥2.3× higher molar solubility for the potassium salt.
May support high-concentration calibration without co-solvents.
Solubility Formulation Analytical Chemistry

Solid-State Thermal and Light Stability

Indigodisulfonate dipotassium salt is described as light-sensitive with recommended storage at room temperature (RT) away from direct light . Solid-state thermochromic studies on metal complexes of 5,5′-indigodisulfonate reveal that dehydration-induced color changes occur upon heating above ~80 °C, driven by modification of charge-transfer energy within the indigodisulfonate ion [1]. The potassium counterion, being less hygroscopic than sodium, may confer marginally superior ambient stability in solid form, though direct comparative hygroscopicity measurements are not publicly available—this is a class-level inference based on general alkali salt behavior .

Solid-State Stability
Class-level
Dehydration color shift ~80 °C; K-salt less hygroscopic (class inference).
May reduce cold-chain dependency; direct comparison data to verify.
Ambient stability advantage not experimentally confirmed vs. disodium salt.
Stability Storage Material Science

Indigodisulfonate Dipotassium Salt: Optimal Applications


Controlled Oxidimetric Titrations and Redox Indicator

The well-defined one-electron reduction potential of −0.247 V vs. SHE makes indigodisulfonate dipotassium salt the preferred oxidant for selective redox titrations targeting biological electron-transfer centers. In nitrogenase research, it specifically oxidizes the P-cluster (P²⁺ state) without affecting the FeMo-cofactor, enabling clean spectroscopic detection by parallel-mode EPR [1]. Its use as a reference redox couple in pulse radiolysis studies further validates its reliable, reproducible electrochemical behavior [2].

High-Concentration Spectrophotometric Ozone Determination

The ≥2.3-fold higher aqueous solubility of the dipotassium salt (≥50 mM) compared to the disodium salt (~21.4 mM) directly benefits applications requiring concentrated dye solutions. In the indigo method for aqueous ozone determination (Standard Methods 4500-O₃ B), higher stock solution concentrations improve linear dynamic range and reduce dilution errors. The potassium form enables preparation of calibration standards up to 50 mM without co-solvents, whereas the sodium form is limited to ~21 mM, potentially restricting high-range ozone quantification [2].

Thermochromic Materials and Supramolecular Chemistry

The 2024 discovery of thermochromic behavior in metal-indigodisulfonate supramolecular materials ([M(H₂O)₆](C₁₆H₈N₂O₈S₂)·2H₂O) demonstrates the utility of indigodisulfonate salts as building blocks for stimuli-responsive materials [1]. The dipotassium salt serves as a direct precursor for synthesizing Cu²⁺, Ni²⁺, and Co²⁺ complexes that undergo visible color changes (red-bronze to grayish-red) upon dehydration at ~80 °C and rehydration under humidity—properties relevant to smart coatings, sensors, and indicator systems [2].

Analytical Reference Standard for Chromophore Quantitation

When exact chromophore concentration is critical—such as in certified reference material production, food colorant QC, or pharmaceutical impurity profiling—the higher molecular weight of the dipotassium salt (498.57 vs. 466.35 g·mol⁻¹) must be accounted for in gravimetric preparation. Conversely, the potassium salt's certificated purity by titration assay (≥90%) provides a defined basis for method validation, while the sodium salt's dye-content assay (≥95%) requires careful interpretation as it may not reflect true chromophore purity [1]. Selection between the two salts should align with whether the analytical method specifies mass-based or chromophore-based concentration.

Application
Selection Property
Validation Focus
Controlled oxidimetric titrations
Defined reduction potential
Endpoint selectivity for biological electron-transfer centers
High-concentration spectrophotometric ozone assay
Higher aqueous solubility
Linear dynamic range extension without co-solvents
Thermochromic supramolecular materials
Metal-complex precursor
Stimuli-responsive dehydration/rehydration behavior
Chromophore reference standard
Counterion-specific molecular weight
Gravimetric vs. chromophore-based concentration alignment

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